N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide
Description
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Properties
IUPAC Name |
N-[4-amino-2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5O4S/c1-33-14-8-6-13(7-9-14)26-15(30)10-34-20-28-17(25)16(19(32)29-20)27-18(31)11-2-4-12(5-3-11)21(22,23)24/h2-9H,10H2,1H3,(H,26,30)(H,27,31)(H3,25,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMUHYWQIAQVRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antitumor research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 443.45 g/mol. The compound features a complex structure that includes a pyrimidine ring, a trifluoromethyl group, and an amino-thioether moiety, which contribute to its biological properties.
Antibacterial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study demonstrated that certain related compounds displayed minimum inhibitory concentrations (MICs) as low as 6.25 mg/mL against resistant bacterial strains .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 6.25 | Staphylococcus aureus |
| Compound B | 12.5 | Escherichia coli |
| Compound C | 25 | Pseudomonas aeruginosa |
Antitumor Activity
This compound has also been investigated for its antitumor potential. In vitro studies have indicated that this compound can induce apoptosis in cancer cells by targeting cyclin-dependent kinases (CDKs), specifically CDK2. This inhibition leads to cell cycle arrest and subsequent apoptosis in various cancer cell lines .
Case Study: Apoptotic Induction in Breast Cancer Cells
A study focusing on breast cancer cells demonstrated that treatment with the compound resulted in significant apoptotic activity, with an IC50 value of approximately 10 µM. The mechanism was linked to the compound's ability to inhibit CDK activity and disrupt the cell cycle .
The proposed mechanism of action for this compound involves:
- Inhibition of CDK Activity : The compound binds to the ATP-binding site of CDK2, preventing its interaction with cyclins.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress in cancer cells, promoting apoptosis.
- Disruption of DNA Repair Mechanisms : The compound may interfere with DNA repair pathways, enhancing the cytotoxic effect on rapidly dividing cells.
Q & A
Q. Key Variables :
| Parameter | Optimal Conditions | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C (amide coupling) | Higher temps risk hydrolysis |
| Solvent | DMF for thioether step | Polar aprotic solvents enhance reactivity |
| Reaction Time | 12–24 hrs (coupling) | Extended time improves conversion |
Basic: Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~564.1) .
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>95%) and detect hydrolytic degradation products .
Advanced: How can structure-activity relationship (SAR) studies evaluate substituent effects on bioactivity?
Q. Methodology :
Substituent Variation : Systematically modify:
- The 4-methoxyphenyl group (e.g., replace with halogenated or electron-withdrawing groups).
- The trifluoromethyl benzamide moiety (e.g., substitute with cyano or nitro groups) .
Bioassays :
Q. Example SAR Findings :
| Substituent (R) | Enzyme IC₅₀ (nM) | Cellular EC₅₀ (µM) |
|---|---|---|
| 4-OCH₃ (parent) | 12 ± 2 | 0.8 ± 0.1 |
| 4-Cl | 8 ± 1 | 0.5 ± 0.05 |
| 4-CF₃ | 25 ± 3 | 1.2 ± 0.2 |
Advanced: What strategies improve metabolic stability and pharmacokinetics (PK)?
Q. PK Optimization Workflow :
LogP Adjustment : Introduce hydrophilic groups (e.g., PEG linkers) to reduce LogP from ~3.5 to ~2.5 .
CYP450 Inhibition Screening : Avoid off-target interactions using fluorogenic substrates .
Advanced: How to resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
Q. Root Causes :
- Assay Variability : Differences in enzyme sources (recombinant vs. native) or buffer conditions (e.g., Mg²⁺ concentration) .
- Compound Purity : Impurities >5% skew dose-response curves; validate with orthogonal purity methods (HPLC + NMR) .
Q. Resolution Protocol :
Standardized Assays : Use reference inhibitors (e.g., staurosporine for kinases) as internal controls .
Data Normalization : Express activity as % inhibition relative to vehicle and positive controls .
Advanced: What computational methods predict target engagement and off-target effects?
- Molecular Docking : Glide or AutoDock to model binding to kinase ATP pockets (e.g., EGFR, VEGFR) .
- Pharmacophore Modeling : Identify critical H-bond acceptors (pyrimidinone carbonyl) and hydrophobic pockets (trifluoromethyl group) .
- Off-Target Profiling : Use SwissTargetPrediction or ChEMBL to rank potential off-targets .
Validation : Compare in silico predictions with experimental kinome-wide profiling (e.g., KINOMEscan) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
